[(3-Fluoro-4-methylphenyl)methyl](2-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-methylphenyl)methylamine is an organic compound with the molecular formula C13H20FN It is characterized by the presence of a fluoro-substituted phenyl ring and a butylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)methylamine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 2-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for (3-Fluoro-4-methylphenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Fluoro-4-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring can enhance binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(3-Fluoro-4-methylphenyl)methylamine can be compared with other similar compounds, such as:
(3-Chloro-4-methylphenyl)methylamine: Similar structure but with a chloro group instead of a fluoro group, which can affect its reactivity and binding properties.
(3-Fluoro-4-methylphenyl)methylamine: Similar structure but with an ethyl group instead of a methyl group on the butylamine side chain, which can influence its steric properties and interactions.
The uniqueness of (3-Fluoro-4-methylphenyl)methylamine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-4-10(2)8-15-9-12-6-5-11(3)13(14)7-12/h5-7,10,15H,4,8-9H2,1-3H3 |
InChI Key |
ZRCKZCLUXWVFEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CC(=C(C=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.